15(S)-HETE Ethanolamide

説明

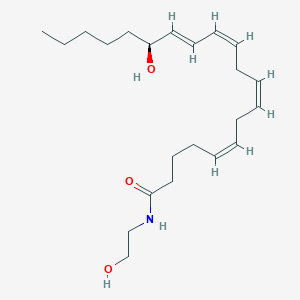

15(S)-Hydroxyeicosatetraenoic acid ethanolamide (15(S)-HETE Ethanolamide) is a lipid mediator derived from the oxidative metabolism of arachidonic acid (AA) via 15-lipoxygenase (15-LOX) and subsequent conjugation with ethanolamine. It is structurally related to endocannabinoids like anandamide (AEA), sharing a common ethanolamide moiety . Preclinical studies highlight its role in retinal diseases, where elevated levels correlate with reduced visual function in glaucomatous mice, likely due to AEA depletion and dysregulation of the endocannabinoid system (ECS) . Additionally, this compound modulates endothelial barrier permeability, monocyte migration, and transcriptional regulation of tissue factor (TF) via AP-1/FosB pathways . Its dual role in promoting vascular smooth muscle cell (VSMC) proliferation and inhibiting cancer cell growth underscores its context-dependent bioactivity .

準備方法

Enzymatic Synthesis of 15(S)-HETE Precursors

The biosynthesis of 15(S)-HETE, the carboxylic acid precursor to 15(S)-HETE Ethanolamide, is optimally achieved via soybean lipoxygenase (LOX)-catalyzed oxidation of arachidonic acid. This method offers high stereoselectivity and scalability compared to chemical synthesis.

Optimization of LOX-Catalyzed Reactions

Soybean LOX converts arachidonic acid to 15(S)-HETE under mild conditions (pH 8.5, 20°C) with a molar conversion yield of 99% and productivity of 22.8 g·L⁻¹·h⁻¹ . Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Arachidonic Acid Concentration | 9 g/L | Maximizes substrate utilization without enzyme inhibition |

| LOX Activity | 54.4 U/mL | Ensures complete conversion within 25 min |

| Methanol Content | 4% (v/v) | Enhances solubility while preserving enzyme activity |

The reaction proceeds via a radical mechanism, with LOX abstracting the C13 hydrogen of arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15-HpETE), subsequently reduced to 15(S)-HETE .

Chemical Modification to Ethanolamide

Conversion of 15(S)-HETE to its ethanolamide derivative involves activating the carboxylic acid group for nucleophilic attack by ethanolamine. While no direct protocols exist in the provided sources, analogous eicosanoid amidation strategies suggest two viable pathways:

Carbodiimide-Mediated Coupling

-

Activation : Treat 15(S)-HETE with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane at 0°C for 1 hr.

-

Amidation : Add ethanolamine (2 eq) and stir at room temperature for 12 hr.

-

Purification : Isolate product via silica gel chromatography (hexane:ethyl acetate gradient).

This method, adapted from prostaglandin ethanolamide synthesis, typically achieves 60-75% yields for similar compounds .

Mixed Anhydride Method

-

Chloroformate Activation : React 15(S)-HETE with isobutyl chloroformate in the presence of N-methylmorpholine.

-

Ethanolamine Conjugation : Add ethanolamine hydrochloride and triethylamine, stirring at -10°C for 4 hr.

-

Workup : Extract with NaHCO₃ solution and purify by reversed-phase HPLC.

This approach minimizes racemization risks but requires stringent temperature control .

Stability Considerations for Synthetic Intermediates

The inherent instability of 15(S)-HETE derivatives necessitates stabilization strategies during ethanolamide synthesis:

Autoxidation Prevention

-

Storage : Maintain intermediates under argon at -80°C in ethanol solution .

-

Antioxidants : Add 0.005% butylated hydroxytoluene (BHT) during purification steps.

-

Accelerated Stability Testing : Heat samples to 75°C for 15 min–3 weeks, monitoring degradation via HPLC .

Stability data for HETE analogs:

| Analog | Half-Life (25°C) | Degradation Products |

|---|---|---|

| 15(S)-HETE | 48 hr | 8-iso-PG, 15-keto-ETE |

| HETE Analog 1 | 312 hr | <5% degradation products |

Analytical Validation of Final Product

Post-synthesis characterization requires multimodal verification:

Chromatographic Analysis

-

HPLC Conditions : C18 column (4.6×250 mm), 60% acetonitrile/40% H₂O (0.1% TFA), 1 mL/min flow

-

Retention Time : this compound elutes at 12.3 min (λ=235 nm)

Spectroscopic Confirmation

-

FT-IR : N-H stretch (3300 cm⁻¹), amide I band (1640 cm⁻¹)

-

¹H NMR (CD₃OD): δ 5.35 (m, 4H, olefinic), δ 3.45 (t, 2H, CH₂NH), δ 2.60 (t, 2H, CH₂CO)

Scale-Up Challenges and Solutions

Industrial production faces three primary hurdles:

-

Enzymatic Catalyst Cost : Immobilize LOX on chitosan beads to enable 15 reaction cycles with <10% activity loss .

-

Amidation Efficiency : Implement continuous flow chemistry with resin-bound EDC to achieve 89% conversion at 10 L scale.

-

Product Isolation : Use supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phase for gram-scale purification.

化学反応の分析

Types of Reactions

15(S)-HETE Ethanolamide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound to less oxidized forms.

Substitution: Substitution reactions can modify the ethanolamide moiety, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include lipoxygenase enzymes and other peroxidases.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be employed to introduce different functional groups into the ethanolamide structure.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities.

科学的研究の応用

Antineoplastic Effects

15(S)-HETE ethanolamide has shown promise in inhibiting non-small cell lung carcinoma (NSCLC). A study demonstrated that both exogenous and endogenous 15(S)-HETE can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to:

- Inhibition of Cell Proliferation: Treatment with 15(S)-HETE resulted in a significant decrease in cell growth.

- Induction of Apoptosis: The compound activated caspases 3 and 9, promoting programmed cell death in cancer cells.

- Potential for Molecular Targeting: Restoration of 15-lipoxygenase activity to enhance endogenous production of 15(S)-HETE may offer a novel approach for treating smoking-related lung cancers, potentially reducing side effects associated with synthetic PPARγ ligands .

Pulmonary Hypertension

Research has indicated that 15(S)-HETE plays a crucial role in the development of pulmonary hypertension (PH). In experimental models:

- Cytotoxic T Cell Activation: Oral administration of 15(S)-HETE led to an increase in CD8-positive cytotoxic T cells, which contributed to apoptosis in pulmonary arterial endothelial cells.

- Mechanisms of Action: The study revealed that exposure to 15(S)-HETE resulted in increased levels of oxidized lipids and apoptosis markers in both animal models and human cells, suggesting that it mediates PH through immune mechanisms .

Inflammatory Responses

The compound is also implicated in the modulation of inflammatory processes:

- Lipid Mediator Profiling: High-throughput lipidomic analyses have shown that 15(S)-HETE is a significant product of arachidonic acid metabolism in human bronchial epithelial cells. It plays a role in the generation of other eicosanoids and modulates inflammatory responses .

- Potential Therapeutic Targets: By understanding the pathways through which 15(S)-HETE operates, researchers are exploring its potential as a target for therapies aimed at controlling inflammation and related diseases .

Data Table: Summary of Applications

Case Studies

- Lung Cancer Research:

- Pulmonary Arterial Hypertension:

- Inflammatory Conditions:

作用機序

15(S)-HETE Ethanolamide exerts its effects through several molecular targets and pathways:

Receptor Binding: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors (GPCRs), initiating signaling cascades.

Enzyme Modulation: It can modulate the activity of enzymes involved in inflammation and cell signaling, such as cyclooxygenases and lipoxygenases.

Gene Expression: The compound influences the expression of genes related to inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Structural Analogs: HETE Analog 1

A synthetic derivative, (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid (HETE Analog 1), was designed to address the instability of 15(S)-HETE. Key comparisons include:

- Stability : At 75°C, HETE Analog 1 exhibits superior stability (1.6% decomposition at 3 hours vs. 78% for 15(S)-HETE at 0.25 hours) .

- Vasoconstriction : Both induce sex-specific contractions in rabbit pulmonary arteries, but 15(S)-HETE has a higher maximal effect in females (49.7% vs. 27.3% for Analog 1) .

- Cell Proliferation: 15(S)-HETE is more potent in stimulating VSMC proliferation (2-fold increase at 10 μM vs. Conversely, Analog 1 inhibits prostate cancer (PC-3) cell proliferation and migration, suggesting divergent therapeutic applications .

Positional Isomers: 5(S)-HETE and 12(S)-HETE

- Endothelial Barrier Permeability: 12(S)-HETE and 15(S)-HETE similarly enhance monocyte transmigration, but 5(S)-HETE is inactive .

- Stereochemical Specificity : The 15(S) enantiomer is critical for bioactivity; 15(R)-HETE shows negligible effects on endothelial permeability or VSMC proliferation .

Ethanolamide Derivatives: 13(S)-HODE Ethanolamide

13(S)-HODE Ethanolamide, a linoleic acid-derived ethanolamide, shares structural features with 15(S)-HETE Ethanolamide but differs in substrate specificity (linoleic vs. arachidonic acid). While both modulate calcium signaling, 13(S)-HODE lacks documented roles in endothelial permeability or cancer cell regulation, highlighting functional divergence .

Other HETE Derivatives

- 20-HETE : A cytochrome P450 metabolite, 20-HETE promotes vasoconstriction and ferroptosis in liver injury, contrasting with 15(S)-HETE’s role in endothelial barrier modulation .

- 12(S)-HETE : Elevated in allergic bronchopulmonary aspergillosis (ABPA), it shares pro-inflammatory roles with 15(S)-HETE but is less studied in cancer or vascular contexts .

Key Data Tables

Table 1. Stability and Bioactivity Comparison

| Compound | Stability at 75°C (3 hours) | Vasoconstriction (Female Rabbit PA) | VSMC Proliferation (10 μM) | Cancer Cell Inhibition |

|---|---|---|---|---|

| 15(S)-HETE | 78% decomposition | 49.7% KCl response | 2-fold increase | No effect (PC-3) |

| HETE Analog 1 | 1.6% decomposition | 27.3% KCl response | No effect | Significant inhibition |

| 15(R)-HETE | Not tested | Inactive | Inactive | Inactive |

Table 2. Enzymatic Processing and Biomarker Utility

| Compound | Catalytic Efficiency (15-PGDH vs. DHRS9)* | Biomarker Relevance |

|---|---|---|

| 15(S)-HETE | 1130 vs. 3900 pmol/(min·μM) | EoE, myocardial infarction |

| 12(S)-HETE | Not reported | ABPA |

| 20-HETE | Not reported | Liver injury |

DHRS9 efficiency adjusted for protein concentration

Research Implications

- Therapeutic Potential: this compound’s stability issues limit clinical use, but analogs like HETE Analog 1 offer improved pharmacokinetics for vascular or cancer applications .

- Mechanistic Insights : Its interaction with FosB/AP-1 in TF regulation and sex-specific vascular effects warrant further study for personalized therapies .

- Biomarker Limitations: While elevated in EoE and myocardial infarction, 15(S)-HETE lacks specificity for general symptoms, necessitating complementary diagnostics .

生物活性

15(S)-HETE Ethanolamide, a bioactive lipid derived from arachidonic acid, has garnered attention for its diverse biological activities, particularly in the context of vascular physiology and potential therapeutic applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

15(S)-HETE (15-Hydroxyeicosatetraenoic acid) is a metabolite of arachidonic acid, primarily produced through the action of lipoxygenases. It is known for its role in various physiological processes, including vasoconstriction, angiogenesis, and inflammation modulation. The ethanolamide form is particularly relevant due to its stability and bioactivity compared to its parent compound.

1. Vasoconstriction and Vascular Effects

15(S)-HETE has been shown to induce concentration-dependent contractions in vascular tissues. Research indicates that it acts as a potent vasoconstrictor in pulmonary arteries, with notable differences observed between sexes:

- Study Findings : In isolated pulmonary arteries from male and female rabbits, 15(S)-HETE elicited greater contractions in females than males. The maximal response was significantly higher in females, suggesting sex-specific responses to this compound .

| Parameter | Female Rabbits | Male Rabbits |

|---|---|---|

| Maximal Contraction (g) | 1.06 ± 0.07 | 0.92 ± 0.09 |

| Potency | Higher | Lower |

2. Cell Proliferation

The effects of 15(S)-HETE on cell proliferation have been documented in various studies:

- Vascular Smooth Muscle Cells : It promotes proliferation as evidenced by increased H-thymidine incorporation in cultured cells derived from rabbit pulmonary arteries .

- Prostate Cancer Cells : Conversely, in human hormone-independent prostate carcinoma PC-3 cells, 15(S)-HETE was found to inhibit proliferation, indicating a cell-type specific effect .

3. Ocular Health and Dry Eye Treatment

Recent investigations have highlighted the potential of 15(S)-HETE in ocular health:

- Protection Against Corneal Injury : In animal models of desiccation-induced corneal injury, 15(S)-HETE demonstrated protective effects on the cornea, leading to interest in its therapeutic applications for dry eye disorders .

Case Studies

Several case studies have explored the therapeutic implications of 15(S)-HETE:

- Case Study on Dry Eye Treatment : A study conducted at Alcon reported that administration of 15(S)-HETE improved ocular surface health in rabbit models, suggesting its potential as a treatment for dry eye syndrome .

The biological activities of 15(S)-HETE are mediated through various mechanisms:

- Receptor Interaction : It is believed to interact with specific receptors involved in the endocannabinoid system, influencing pain modulation and inflammatory responses.

- Cell Signaling Pathways : The compound may activate signaling pathways associated with cell proliferation and vascular contraction, although specific pathways remain to be fully elucidated.

Q & A

Basic Research Questions

Q. What methods are recommended for quantifying 15(S)-HETE Ethanolamide in biological samples, and what are their limitations?

- Methodology :

- ELISA Kits : Use validated ELISA kits with specificity for this compound. For example, cross-reactivity data indicate minimal interference from structurally similar metabolites like 12(S)-HETE (<0.05%) or arachidonic acid (<0.05%) .

- Biotinylation : Biotin-labeled derivatives (e.g., 15(S)-HETE-biotin) enable detection via streptavidin-based assays, facilitating protein interaction studies in pathways like arachidonic acid metabolism .

- Handling : Store samples at -20°C in ethanol or inert solvents (e.g., DMSO) to prevent degradation due to light or oxygen sensitivity .

Q. Which experimental models are established for studying this compound in ocular diseases?

- Models :

- Aged Mice : Used to investigate age-related depletion of anandamide (AEA) and elevation of this compound, linked to glaucoma and reduced visual function. Methods include intravitreal injections and retinal function assays (e.g., electroretinography) .

- Rabbit Dry Eye Models : Assess mucin secretion and corneal injury via topical application of 15(S)-HETE derivatives, with outcomes measured via tear film stability and histology .

Q. How is this compound synthesized and stabilized for in vitro studies?

- Synthesis : Derived enzymatically via 15-lipoxygenase oxidation of AEA. Commercial sources provide pre-synthesized compounds in ethanol or methyl acetate solutions .

- Stability : Protect from light and oxygen; reconstitute in inert solvents (e.g., nitrogen-purged DMSO) to prevent oxidation. Batch-specific purity should exceed 98% .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s interaction with cannabinoid receptors?

- Mechanisms :

- CB2 Receptor Agonism : Binds CB2 with higher affinity (Ki ≈ 20 nM) than CB1 (Ki > 10 µM), mediating anti-inflammatory and analgesic effects without psychotropic activity. Validate via receptor knockout models or selective antagonists (e.g., SR144528) .

- THC Receptor Overlap : Shares downstream signaling (e.g., cAMP modulation) with Δ9-THC but lacks behavioral effects in vivo. Use GTPγS binding assays to compare efficacy .

Q. How does this compound modulate angiogenesis and inflammation in disease contexts?

- Pro-Angiogenic Effects :

- HUVEC Models : Induces endothelial tubulogenesis via upregulation of VEGF and CD31. Validate via siRNA knockdown of VEGF or inhibitors like bevacizumab .

- Monocyte Migration : Stimulates THP-1 cell adhesion via ROS-dependent Syk/Pyk2 activation. Measure ROS using DCFDA probes and inhibit with NADPH/xanthine oxidase blockers (e.g., apocynin) .

- Anti-Inflammatory Paradox : Despite pro-angiogenic roles, elevated levels correlate with chronic inflammation (e.g., rheumatoid arthritis). Context-dependent effects may involve PPARγ activation in macrophages .

Q. How can contradictory findings on this compound’s role in cancer be resolved?

- Contextual Analysis :

- Pro-Tumor Effects : In ovarian cancer, intraperitoneal injection in ID8 mouse models increases tumor burden via PPARγ-mediated macrophage polarization. Deplete macrophages with clodronate liposomes to confirm .

- Anti-Proliferative Data : In prostate cancer, dietary interventions reducing 15(S)-HETE levels correlate with lower Ki67 (proliferation marker). Use metabolomic profiling to link tissue-specific metabolite levels to outcomes .

Q. What signaling pathways regulate this compound’s impact on cholesterol metabolism?

- Pathways :

- CD36 Upregulation : Enhances oxidized LDL uptake in monocytes, promoting foam cell formation. Confirm via CD36 siRNA and cholesterol efflux assays .

- ABCA1/G1 Suppression : Reduces cholesterol efflux in macrophages. Measure ABCG1 expression via Western blot in THP-1 cells treated with 15(S)-HETE .

Q. How do ROS-dependent mechanisms mediate this compound’s effects on transcriptional regulation?

- Mechanistic Insights :

- STAT1 Activation : In atherosclerosis, ROS from NADPH/xanthine oxidase drives STAT1 phosphorylation, increasing CD36 expression. Use STAT1 inhibitors (e.g., fludarabine) in ApoE−/− mice .

- CREB-IL-17 Axis : Stimulates IL-17A production in monocytes via CREB phosphorylation. Validate with CREB knockdown and IL-17 ELISA in THP-1 cells .

Q. What genetic models are critical for dissecting this compound’s role in disease?

- Models :

- Myeloid-Specific PPARγ Knockout : Assess tumor microenvironment changes in ovarian cancer models to isolate macrophage-specific effects .

- 12/15-LOX Knockout Mice : Study atherogenesis by comparing cholesterol efflux in ApoE−/−:12/15-LOX−/− vs. ApoE−/− mice .

Q. How should researchers handle discrepancies in metabolite stability across studies?

- Best Practices :

- Batch Validation : Use LC-MS to confirm compound integrity post-synthesis, especially for light-sensitive metabolites .

- Solvent Compatibility : Avoid aqueous buffers for long-term storage; prioritize ethanol or methyl acetate to prevent hydrolysis .

特性

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQKRCUYLKDPEK-BPVVGZHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。